molecular formula C16H15ClN2O3 B12124945 Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- CAS No. 356576-21-1

Urea, N-(4-chlorophenyl)-N'-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-

Cat. No.: B12124945
CAS No.: 356576-21-1
M. Wt: 318.75 g/mol
InChI Key: TWIBYCAQBCSMCF-UHFFFAOYSA-N
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Description

Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring a chlorophenyl group and a benzodioxin moiety, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- typically involves the reaction of 4-chloroaniline with an isocyanate derivative of the benzodioxin compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to remove specific functional groups or to alter the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, urea derivatives are often studied for their potential as enzyme inhibitors or as ligands for receptor binding. The presence of the chlorophenyl and benzodioxin groups may enhance the compound’s affinity for specific biological targets.

Medicine

In medicine, compounds like Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the formulation of specialty chemicals, including agrochemicals and polymers. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(4-chlorophenyl)-N’-methyl-: A simpler analog with a methyl group instead of the benzodioxin moiety.

    Urea, N-(4-chlorophenyl)-N’-phenyl-: Another analog with a phenyl group, lacking the benzodioxin structure.

    Urea, N-(4-chlorophenyl)-N’-benzyl-: Featuring a benzyl group, this compound is structurally similar but lacks the oxygen atoms present in the benzodioxin ring.

Uniqueness

The presence of the benzodioxin moiety in Urea, N-(4-chlorophenyl)-N’-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]- distinguishes it from other urea derivatives. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

356576-21-1

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)urea

InChI

InChI=1S/C16H15ClN2O3/c17-11-5-7-12(8-6-11)19-16(20)18-9-13-10-21-14-3-1-2-4-15(14)22-13/h1-8,13H,9-10H2,(H2,18,19,20)

InChI Key

TWIBYCAQBCSMCF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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